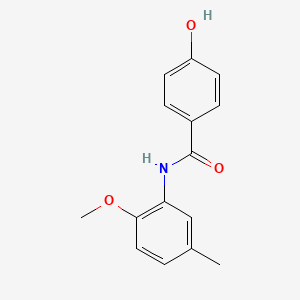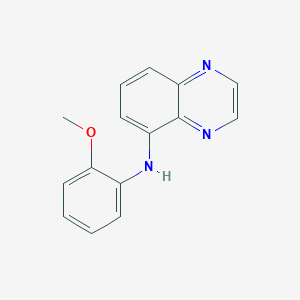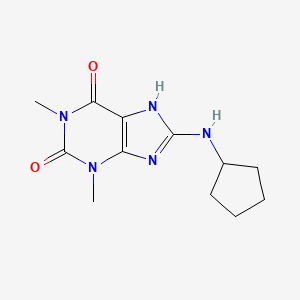![molecular formula C22H29N3O3S B5576077 1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)
1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19296297 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Aromatic Nucleophilic Substitution Reactions : A study by Sekiguchi, Horie, and Suzuki (1988) explored aromatic nucleophilic substitution reactions of dialkylamino groups with primary or secondary amines. While this study doesn't directly involve the exact compound , it highlights the broader category of chemical reactions and substitutions that could be relevant for synthesizing derivatives of the given compound (Sekiguchi, Horie, & Suzuki, 1988).
Synthesis of Biologically Active Derivatives : Khalid et al. (2013) reported on the synthesis of biologically active O-substituted derivatives of a related sulfonamide. These derivatives displayed significant activity against butyrylcholinesterase enzyme, suggesting potential for therapeutic applications (Khalid et al., 2013).
Antimicrobial Activity and Docking Study : Ghorab et al. (2017) synthesized a series of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity. This study showcases the importance of such compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science and Polymer Research
Synthesis of Novel Soluble Fluorinated Polyamides : Liu et al. (2013) discussed the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit excellent thermal stability and low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).
Development of Photosensitive Polyimide Films : Fukushima, Oyama, and Tomoi (2003) explored the synthesis of soluble polyimides with pendant carboxyl groups, which upon derivatization, yield photosensitive polyimide films capable of forming fine patterns. This has implications for electronics and material science fields (Fukushima, Oyama, & Tomoi, 2003).
Synthesis and Characterization of Poly(arylene ether sulfone amide)s : Hsiao and Huang (1997) investigated the synthesis of polyamides incorporating ether and sulfone linkages, which are notable for their flexibility, solubility in various organic solvents, and thermal stability. Such polymers have potential applications in the field of high-performance materials (Hsiao & Huang, 1997).
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-methylphenyl)-phenylmethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17-9-7-12-19(15-17)21(18-10-5-4-6-11-18)23-22(26)20-13-8-14-25(16-20)29(27,28)24(2)3/h4-7,9-12,15,20-21H,8,13-14,16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPVSHKIHVAWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)

![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)

![(4-Fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B5576033.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
![1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5576049.png)
![2-(azepan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide](/img/structure/B5576055.png)




